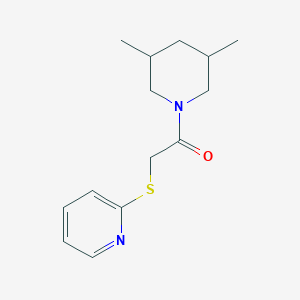![molecular formula C16H10BrClN2OS B7498329 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7498329.png)
3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has also been shown to inhibit the activity of certain proteins that are involved in the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-cancer properties and has been used in studies to investigate the mechanism of action of various anti-cancer drugs. Additionally, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide in laboratory experiments is its unique properties, which make it an ideal candidate for various studies. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide. Some of these directions include:
1. Investigating the mechanism of action of this compound in more detail to better understand how it inhibits the growth of cancer cells.
2. Studying the potential use of this compound in combination with other anti-cancer drugs to enhance their effectiveness.
3. Investigating the potential use of this compound in the treatment of other diseases, such as autoimmune disorders.
4. Developing new synthesis methods for this compound that are more efficient and environmentally friendly.
5. Investigating the potential use of this compound in other scientific research fields, such as materials science or catalysis.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer properties and has been used in studies to investigate the mechanism of action of various anti-cancer drugs. Additionally, this compound has been used in studies to investigate the role of certain proteins in the development of cancer. While there are some limitations to using this compound in laboratory experiments, its unique properties make it an ideal candidate for various studies. There are many potential future directions for research involving this compound, and further studies are needed to fully understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction between 4-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-5-ylidene)acetamide and 3-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted into the final product through further reactions.
Aplicaciones Científicas De Investigación
3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer properties and has been used in studies to investigate the mechanism of action of various anti-cancer drugs. Additionally, this compound has been used in studies to investigate the role of certain proteins in the development of cancer.
Propiedades
IUPAC Name |
3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2OS/c17-12-3-1-2-11(8-12)15(21)20-16-19-14(9-22-16)10-4-6-13(18)7-5-10/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBOGRIDOSQMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(dimethylamino)methyl]phenyl]-2-methylpropanamide](/img/structure/B7498259.png)
![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)


![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
